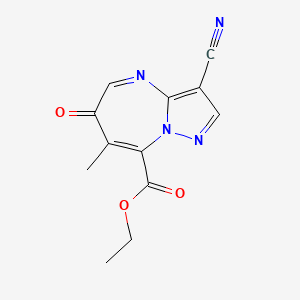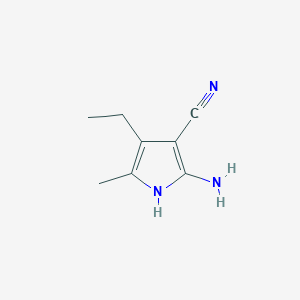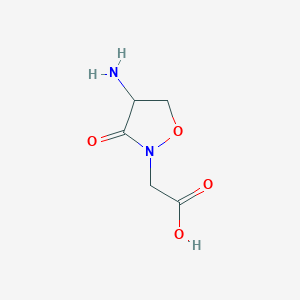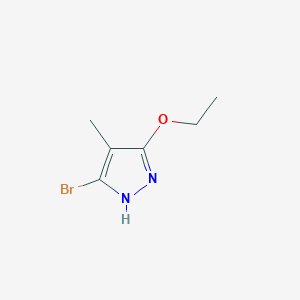![molecular formula C17H19ClN2O2 B12878669 1-[5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl]-2-(diethylamino)ethan-1-one CAS No. 388115-75-1](/img/structure/B12878669.png)
1-[5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl]-2-(diethylamino)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl)-2-(diethylamino)ethanone is a synthetic organic compound that features a pyrrole ring substituted with a 4-chlorobenzoyl group and a diethylamino ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl)-2-(diethylamino)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the 4-Chlorobenzoyl Group: The pyrrole ring is then subjected to Friedel-Crafts acylation using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Diethylamino Ethanone Moiety: The final step involves the reaction of the substituted pyrrole with diethylamino ethanone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of 1-(5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl)-2-(diethylamino)ethanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl)-2-(diethylamino)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino ethanone moiety, where nucleophiles replace the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanone derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl)-2-(diethylamino)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 1-(5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl)-2-(diethylamino)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorobenzoyl)-2-(diethylamino)ethanone: Lacks the pyrrole ring but has similar functional groups.
1-(5-(4-Methylbenzoyl)-1H-pyrrol-3-yl)-2-(diethylamino)ethanone: Similar structure with a methyl group instead of a chlorine atom.
1-(5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl)-2-(dimethylamino)ethanone: Similar structure with a dimethylamino group instead of a diethylamino group.
Uniqueness
1-(5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl)-2-(diethylamino)ethanone is unique due to the combination of its pyrrole ring, 4-chlorobenzoyl group, and diethylamino ethanone moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Eigenschaften
CAS-Nummer |
388115-75-1 |
|---|---|
Molekularformel |
C17H19ClN2O2 |
Molekulargewicht |
318.8 g/mol |
IUPAC-Name |
1-[5-(4-chlorobenzoyl)-1H-pyrrol-3-yl]-2-(diethylamino)ethanone |
InChI |
InChI=1S/C17H19ClN2O2/c1-3-20(4-2)11-16(21)13-9-15(19-10-13)17(22)12-5-7-14(18)8-6-12/h5-10,19H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
KGVSJCYKMSQYIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)C1=CNC(=C1)C(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12878587.png)
![2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12878593.png)
![3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878601.png)

![[1,1'-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum](/img/structure/B12878612.png)



![5-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12878646.png)

![N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine](/img/structure/B12878653.png)
![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenyl)-](/img/structure/B12878654.png)

![1,3,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B12878681.png)
